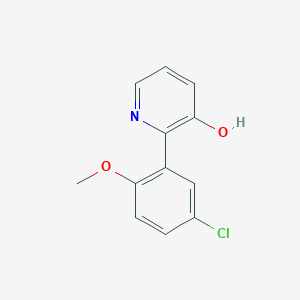
2-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine (2-CMHP) is a small molecule compound with a molecular weight of 207.59 g/mol. It is a yellow-colored solid that is soluble in polar solvents such as dimethyl sulfoxide and ethanol. 2-CMHP is a derivative of the pyridine family and has a wide range of applications in scientific research, including in the fields of biochemistry, physiology, and biotechnology.
Mécanisme D'action
2-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% has been shown to have inhibitory activity against the enzyme phenylalanine hydroxylase, which is involved in the metabolism of phenylalanine. This inhibitory activity is thought to be due to the binding of 2-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% to the active site of the enzyme, which prevents the enzyme from catalyzing the reaction. In addition, 2-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% has been shown to bind to the protein kinase C, which is involved in the regulation of cell growth and differentiation, and to inhibit its activity.
Biochemical and Physiological Effects
2-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the enzyme phenylalanine hydroxylase, which is involved in the metabolism of phenylalanine. In addition, 2-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% has been shown to inhibit the activity of the protein kinase C, which is involved in the regulation of cell growth and differentiation. 2-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% has also been shown to have antidiabetic activity, as well as to have protective effects against environmental pollutants.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% in laboratory experiments has several advantages. It is a relatively small molecule that can be synthesized easily and is relatively stable. In addition, it has a wide range of applications in scientific research, including in the fields of biochemistry, physiology, and biotechnology. However, there are also some limitations to the use of 2-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% in laboratory experiments. It is not very soluble in organic solvents, and it can be toxic if not handled properly.
Orientations Futures
There are several potential future directions for the use of 2-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% in scientific research. It could be used to study the mechanism of action of other enzymes, such as those involved in the metabolism of other amino acids. In addition, 2-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% could be used to study the biochemical and physiological effects of other drugs, such as those used to treat cancer or other diseases. Finally, 2-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% could be used to study the effects of environmental pollutants on the human body, as well as to develop novel therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
2-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% can be synthesized from the reaction of 5-chloro-2-methoxyphenol with 3-hydroxy-pyridine-2-carboxaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction yields a yellow-colored solid that can be purified by recrystallization.
Applications De Recherche Scientifique
2-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% has a wide range of applications in scientific research, including in the fields of biochemistry, physiology, and biotechnology. It has been used as a model compound to study the mechanism of action of enzymes, such as the enzyme phenylalanine hydroxylase, which is involved in the metabolism of phenylalanine. 2-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% has also been used to study the structure and function of proteins, such as the protein kinase C, which is involved in the regulation of cell growth and differentiation. In addition, 2-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% has been used to study the biochemical and physiological effects of drugs, such as the antidiabetic drug metformin, and to study the effects of environmental pollutants on the human body.
Propriétés
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-16-11-5-4-8(13)7-9(11)12-10(15)3-2-6-14-12/h2-7,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNPDUVNKPKACW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683006 |
Source


|
| Record name | 2-(5-Chloro-2-methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261945-44-1 |
Source


|
| Record name | 2-(5-Chloro-2-methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6367785.png)



![2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6367806.png)








